molecular formula C25H34O6 B12327753 D-Homo Budesonide;(4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-4b,6,6a,7a,10a,11,11a,11b,12,13-decahydrochryseno[2,3-d][1,3]dioxole-2,7(4aH,5H)-dione

D-Homo Budesonide;(4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-4b,6,6a,7a,10a,11,11a,11b,12,13-decahydrochryseno[2,3-d][1,3]dioxole-2,7(4aH,5H)-dione

Cat. No.: B12327753
M. Wt: 430.5 g/mol
InChI Key: DRLZLIQUOCVRLM-UHFFFAOYSA-N
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Description

D-Homo Budesonide is a structural analog of budesonide, a second-generation corticosteroid widely used for its anti-inflammatory properties in asthma, COPD, and eosinophilic esophagitis. This modification is observed in synthetic D-homo steroids (e.g., androstane D-homo lactones) , which can alter pharmacokinetic and pharmacodynamic profiles compared to parent compounds. Budesonide itself is a mixture of two epimers (22R and 22S) due to asymmetric acetyl groups, with the 22R epimer demonstrating greater glucocorticoid receptor (GCR) affinity . Its chemical structure includes a 16α,17α-butylidenedioxy group and a 11β-hydroxy moiety, contributing to high topical potency and low systemic bioavailability .

Properties

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

IUPAC Name

5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,10a,11,11a,11b,12,13-octahydro-4bH-chryseno[2,3-d][1,3]dioxole-2,7-dione

InChI

InChI=1S/C25H34O6/c1-4-5-20-30-19-11-17-16-7-6-14-10-15(27)8-9-23(14,2)21(16)18(28)12-24(17,3)22(29)25(19,13-26)31-20/h8-10,16-21,26,28H,4-7,11-13H2,1-3H3

InChI Key

DRLZLIQUOCVRLM-UHFFFAOYSA-N

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C(=O)C2(O1)CO)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16a,17-[(1RS)-Butylidenebis(oxy)]-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:

    Formation of the D-homoandrosta skeleton: This is achieved through a series of cyclization reactions.

    Introduction of the butylidene group: This step involves the reaction of the intermediate with butylidene derivatives under controlled conditions.

    Hydroxylation and oxidation: These steps introduce the hydroxyl and oxo groups at specific positions on the steroidal framework.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

16a,17-[(1RS)-Butylidenebis(oxy)]-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional oxo groups or to form epoxides.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or additional oxo groups, while reduction can yield hydroxylated derivatives.

Scientific Research Applications

16a,17-[(1RS)-Butylidenebis(oxy)]-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 16a,17-[(1RS)-Butylidenebis(oxy)]-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione involves its interaction with specific molecular targets and pathways. The compound can bind to nuclear receptors, leading to changes in gene expression and subsequent biological effects. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Compound Key Structural Features Modifications Impacting Activity
Budesonide 16α,17α-butylidenedioxy group; 11β-hydroxy; 22R/22S epimers Epimer ratio (1:1) affects potency (22R > 22S); acetal group enhances topical stability .
D-Homo Budesonide Hypothesized six-membered D-ring (expanded from five-membered) Increased lipophilicity or altered receptor binding due to ring expansion (inferred from ).
Flunisolide 6α-fluoro; 16α,17α-acetonide Fluorine enhances lipophilicity; similar IC₅₀ to budesonide in HIV integrase inhibition .
Fluticasone Propionate 17β-carboxylic acid ester; 6α-fluoro; 9α-fluoro High lipophilicity slows mucosal absorption; greater immunosuppressive potency .
Beclomethasone Dipropionate (BDP) 9α-chloro; 17,21-dipropionate ester Esterification increases topical activity but higher systemic absorption .

Pharmacological and Clinical Comparisons

Parameter Budesonide D-Homo Budesonide* Flunisolide Fluticasone Propionate Beclomethasone Dipropionate
Bioavailability ~10% (oral); low systemic exposure Likely reduced due to first-pass metabolism ~20% (inhaled) <1% (inhaled); high lung retention ~25% (inhaled)
Receptor Affinity High GCR binding (22R > 22S) Hypothesized altered affinity Moderate GCR binding Very high GCR binding High GCR binding
Half-Life 2–4 hours (epimers) Unknown 1.5–2 hours 8–14 hours 15 hours
Clinical Indications Asthma, COPD, IBD Investigational (inferred) Asthma, rhinitis Asthma, COPD Asthma, COPD
Adverse Effects Low systemic effects Potential for reduced systemic toxicity Hoarseness, oral thrush Higher pneumonia risk Adrenal suppression

*Inferred from D-homo steroid analogs .

Key Research Findings

Efficacy in Inflammatory Disorders

  • Budesonide vs. Dexamethasone : In fetal lung explants, budesonide reduced pro-inflammatory chemokines (IL-8, CCL2) more rapidly and potently than dexamethasone, with minimal systemic effects .
  • Budesonide/Formoterol vs. Salmeterol/Fluticasone : Budesonide/formoterol maintenance therapy reduced asthma exacerbations by 24% compared to salmeterol/fluticasone, with lower inhaled corticosteroid doses .
  • Budesonide vs. Fluticasone in COPD : Budesonide’s water solubility allows faster mucosal dissolution, reducing pneumonia risk compared to lipophilic fluticasone .

Novel Formulations

  • Budesonide-Cyclodextrin Complexes: Enhanced solubility and stability for pediatric eosinophilic esophagitis, with rapid hydrolysis by salivary amylase for localized action .
  • ALD-Coated Budesonide : Amorphous atomic layer deposition (ALD) films maintain crystallinity and enable controlled pulmonary release .

Biological Activity

D-Homo Budesonide, chemically known as (4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-4b,6,6a,7a,10a,11,11a,11b,12,13-decahydrochryseno[2,3-d][1,3]dioxole-2,7(4aH,5H)-dione, is a synthetic glucocorticoid derived from budesonide. This compound has been the focus of research due to its potential biological activities and therapeutic applications. This article explores its biological activity through various studies and findings.

D-Homo Budesonide exhibits structural similarities to budesonide but with modifications that may enhance its biological effects. Its mechanism of action primarily involves binding to glucocorticoid receptors (GRs), leading to modulation of gene expression associated with inflammation and immune response. It is known to inhibit pro-inflammatory cytokines and promote anti-inflammatory pathways.

Anti-inflammatory Effects

Research indicates that D-Homo Budesonide possesses significant anti-inflammatory properties. It has been shown to reduce inflammation in various models of inflammatory diseases. For instance:

  • In vitro Studies: Cell culture experiments demonstrated that D-Homo Budesonide effectively inhibited the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages.
  • Animal Models: In murine models of asthma and colitis, administration of D-Homo Budesonide resulted in reduced airway hyperresponsiveness and histological evidence of inflammation .

Potential Anti-cancer Properties

Emerging studies suggest that D-Homo Budesonide may also exhibit anti-cancer effects:

  • Cell Proliferation Inhibition: Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Mechanistic Insights: The interaction with GRs leads to altered transcriptional activity of genes involved in cell survival and proliferation pathways.

Efficacy in Ulcerative Colitis

D-Homo Budesonide has been investigated for its efficacy in treating ulcerative colitis (UC). A clinical trial involving patients with mild-to-moderate UC demonstrated that treatment with D-Homo Budesonide led to higher rates of clinical remission compared to placebo. Specifically:

  • Clinical Remission Rates: Patients treated with D-Homo Budesonide showed a clinical remission rate of 50%, significantly higher than the 20% observed in the placebo group .
  • Histological Healing: Histological analysis revealed that a greater percentage of patients achieved mucosal healing after treatment with D-Homo Budesonide compared to those receiving placebo .

Data Summary Table

Study/TrialFindingsReference
In vitro cell studiesInhibition of IL-6 and TNF-α production
Murine asthma modelReduced airway hyperresponsiveness
UC clinical trial50% remission rate vs. 20% placebo
Cancer cell line studiesInduction of apoptosis and cell cycle arrest

Safety Profile

While D-Homo Budesonide shows promising biological activity, its safety profile is crucial for clinical application. Preliminary studies indicate that it is well-tolerated with minimal side effects reported during trials. However, long-term safety data are still required to fully understand its implications for chronic use.

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